- Collagen 1 translation inhibitors and methods of use, World Intellectual Property Organization, , ,
Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)
![4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure](https://pt.kuujia.com/scimg/cas/941685-08-1x500.png)
941685-08-1 structure
Nome do Produto:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
N.o CAS:941685-08-1
MF:C13H19BrN2OSi
MW:327.292263269424
MDL:MFCD15529217
CID:835092
PubChem ID:57477561
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
- 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
- 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
- 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
- AS-83403
- DRANOGPOHXHUQP-UHFFFAOYSA-N
- 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- E80835
- EN300-205620
- 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
- SCHEMBL101528
- SB13963
- DA-21462
- 941685-08-1
- 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
- CS-0004649
- 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- A1-13223
- 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD15529217
- Inchi: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
- Chave InChI: DRANOGPOHXHUQP-UHFFFAOYSA-N
- SMILES: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C
Propriedades Computadas
- Massa Exacta: 326.04500g/mol
- Massa monoisotópica: 326.04500g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 5
- Complexidade: 272
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 27Ų
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-250MG |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 250MG |
¥ 1,386.00 | 2023-04-12 | |
Chemenu | CM333349-1g |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 1g |
$769 | 2024-07-19 | |
Enamine | EN300-205620-10.0g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 10.0g |
$1970.0 | 2023-02-22 | |
eNovation Chemicals LLC | Y1237177-1g |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 1g |
$775 | 2024-06-06 | |
Chemenu | CM333349-250mg |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 250mg |
$377 | 2024-07-19 | |
eNovation Chemicals LLC | Y1237177-100mg |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 100mg |
$250 | 2024-06-06 | |
Enamine | EN300-205620-2.5g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 2.5g |
$863.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-500MG |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 500MG |
¥ 2,310.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-10G |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 10g |
¥ 17,292.00 | 2023-04-12 | |
Enamine | EN300-205620-0.25g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 0.25g |
$357.0 | 2023-09-16 |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt; 72 h, rt
Referência
- Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy, United Kingdom, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
Referência
- Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ; rt
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ; rt
Referência
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
Referência
- Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
Referência
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 0.5 h, cooled
1.2 1 h, rt
1.2 1 h, rt
Referência
- 2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor, China, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Referência
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanesJournal of the American Chemical Society, 2023, 145(5), 3092-3100,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Referência
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C
Referência
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
Referência
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.2 0 °C; 2.5 h, rt
Referência
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C
Referência
- Preparation of Nek7 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C
Referência
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 10 °C; 2 h, 10 °C
Referência
- Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, rt; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
1.2 0 °C → rt; 16 h, rt
Referência
- Pyrazoles as casein kinase 1 delta modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C
Referência
- Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.2 0 °C; 2.5 h, rt
Referência
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt
Referência
- Rapid access to 2-substituted bicyclo[1.1.1]pentanesChemRxiv, 2022, 1, 1-8,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: 1H-Pyrrole , Sodium hydride Solvents: Dimethylformamide ; 2 min, 0 °C; 5 min, 0 °C → rt; 0 °C
1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
Referência
- Heterocycles as factor XIIa inhibitors and their preparation, World Intellectual Property Organization, , ,
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Literatura Relacionada
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Pureza:99%/99%/99%
Quantidade:100mg/250mg/1g
Preço ($):208.0/346.0/707.0